molecular formula C9H16N4O B13242855 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine

Cat. No.: B13242855
M. Wt: 196.25 g/mol
InChI Key: QCLGIFIVICYMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is a chemical compound with the molecular formula C9H16N4O It is a heterocyclic compound containing a piperidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine typically involves the formation of the triazole ring followed by the attachment of the piperidine moiety. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a suitable nitrile to form the triazole ring. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine
  • 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-4-yl]piperidine
  • 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-6-yl]piperidine

Uniqueness

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is unique due to the specific positioning of the methoxymethyl group on the triazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C9H16N4O/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,12,13)

InChI Key

QCLGIFIVICYMEX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2CCCCN2

Origin of Product

United States

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